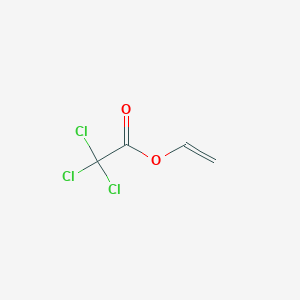

Vinyl trichloroacetate

Description

Historical Context of Trichloroacetate (B1195264) Chemistry in Organic Synthesis

The story of trichloroacetate chemistry begins with the synthesis of trichloroacetic acid (TCA) in 1839 by Jean-Baptiste Dumas. wikipedia.orgatamanchemicals.com Initially, its discovery provided a significant example that contributed to the developing theories of organic radicals and valences, sparking a notable debate with Jöns Jakob Berzelius. wikipedia.orgatamanchemicals.com Industrially, TCA is produced by the chlorination of acetic acid at high temperatures. nih.govwho.int

Historically, the sodium salt of trichloroacetic acid was used as an herbicide, though this application was phased out in the late 1980s and early 1990s. wikipedia.orgatamanchemicals.com Beyond agricultural use, trichloroacetic acid and its derivatives, particularly its esters, have become important starting materials in organic synthesis. nih.govwho.intnih.gov They are utilized in a variety of applications, including as a precipitant for macromolecules like proteins, DNA, and RNA in biochemical contexts. wikipedia.orgatamanchemicals.com The reactivity of the trichloroacetate group, which makes it a good leaving group, has been harnessed in numerous synthetic transformations. solubilityofthings.com For instance, the pyrolysis of sodium trichloroacetate has been a known method for generating dichlorocarbene (B158193), a highly reactive intermediate used in the synthesis of cyclopropanes. orgsyn.orgmdpi.com

Significance of Vinylic Functionalities in Contemporary Chemical Research

The vinyl group, with its carbon-carbon double bond (-CH=CH₂), is a fundamental functional group in organic chemistry. youtube.comwikipedia.org Its presence in a molecule opens the door to a vast array of chemical transformations, making vinyl-containing compounds highly valuable building blocks in synthesis. youtube.comresearchgate.net

One of the most significant applications of vinylic functionalities is in polymerization. youtube.comwikipedia.org Monomers containing vinyl groups, such as vinyl chloride, vinyl acetate (B1210297), and vinyl fluoride, can polymerize to form a wide range of important materials known as vinyl polymers. youtube.comwikipedia.org Polyvinyl chloride (PVC), for example, is a widely produced plastic with applications ranging from pipes (B44673) and window frames to clothing and packaging. britannica.comspecialchem.com While the polymers themselves are saturated, the polymerization process is a cornerstone of the modern plastics industry. wikipedia.org

Beyond polymerization, the double bond of the vinyl group allows for a multitude of other reactions. rsc.org These include:

Cycloaddition Reactions: Vinyl groups can participate in various cycloaddition reactions to form cyclic compounds. researchgate.net

Cross-Coupling Reactions: Vinyl organometallics are important reactants in powerful carbon-carbon bond-forming reactions like the Heck and Negishi couplings. youtube.comwikipedia.orgresearchgate.net

Radical Reactions: Vinyl radicals are highly reactive intermediates that can be used to construct complex molecular architectures. rsc.org

The versatility of the vinyl group ensures its continued importance in fields as diverse as materials science, medicinal chemistry, and organic synthesis. rsc.orgnih.govbritannica.com

Rationale for Investigating Vinyl Trichloroacetate in Advanced Chemical Studies

The investigation of this compound in advanced chemical studies stems from the unique combination of its two primary functional groups: the reactive vinyl moiety and the electron-withdrawing trichloroacetate group. This pairing makes it a versatile reagent and monomer with specific applications.

The trichloroacetate portion of the molecule serves as an effective leaving group in nucleophilic substitution reactions. This allows for the introduction of various other functional groups at that position, making this compound a useful intermediate in organic synthesis.

The vinyl group allows this compound to act as a monomer in polymerization reactions. Through radical polymerization, it can form polymers with specialized properties, finding use in coatings and adhesives. The polymerization is typically initiated by radical initiators like azobisisobutyronitrile (AIBN).

Furthermore, the electron-withdrawing nature of the trichloroacetyl group influences the reactivity of the adjacent vinyl group, making it a substrate for specific types of reactions. For instance, it has been explored in cycloaddition reactions. Research has shown its utility in trapping dienes and in reactions with other olefins. researchgate.netresearchgate.netbeilstein-journals.org The presence of the trichloroacetate can influence the stereochemistry of these cycloadditions. researchgate.net Additionally, related compounds like ethyl trichloroacetate are used as activators in certain polymerization reactions, such as the ring-opening metathesis polymerization (ROMP) of norbornene. mdpi.com

The study of this compound and similar compounds contributes to the development of new synthetic methodologies and the creation of novel materials with tailored properties. Its bifunctional nature allows for a diverse range of chemical transformations, making it a subject of ongoing interest in the chemical research community.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSFLVZBTRAEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623329 | |

| Record name | Ethenyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7062-87-5 | |

| Record name | Ethenyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Vinyl Trichloroacetate

General Synthetic Routes to Vinyl Esters and Haloacetates

The production of vinyl esters is distinct from typical ester synthesis because vinyl alcohol is unstable and readily tautomerizes to acetaldehyde. acs.org Consequently, direct esterification with vinyl alcohol is not a viable pathway. acs.org Historically and industrially, two primary routes have dominated vinyl ester production.

The first is the addition of carboxylic acids to acetylene (B1199291). This method can be conducted in either the liquid or vapor phase and has been a cornerstone of industrial vinyl ester manufacturing. orgsyn.orge3s-conferences.org Catalysts are essential for this reaction, with mercury salts being traditionally used, though concerns over toxicity have led to the exploration of alternatives like zinc and palladium complexes. acs.orgorgsyn.orge3s-conferences.orgresearchgate.net

The second major route, which has become the modern standard for large-scale production of compounds like vinyl acetate (B1210297), is the oxidative addition of a carboxylic acid to ethylene. acs.org This process typically employs a palladium-based catalyst, often in combination with gold (Pd-Au), and is carried out in the vapor phase at elevated temperatures and pressures. acs.orgresearchgate.netresearchgate.net

For laboratory-scale synthesis and the creation of specialty vinyl esters, transvinylation is a common and effective strategy. e3s-conferences.orgtue.nl This equilibrium-driven reaction involves the transfer of a vinyl group from a readily available vinyl ester, such as vinyl acetate or vinyl versatate, to a different carboxylic acid. e3s-conferences.orgtue.nl The reaction is typically catalyzed by mercury or palladium compounds. tue.nl

Specific Strategies for the Formation of the Vinyl Trichloroacetate (B1195264) Moiety

The synthesis of vinyl trichloroacetate specifically leverages these general methodologies, with adaptations to accommodate the properties of trichloroacetic acid.

One primary method is the direct reaction of trichloroacetic acid with acetylene. This process is analogous to the synthesis of other vinyl haloacetates, such as vinyl chloroacetate (B1199739) and vinyl trifluoroacetate (B77799). orgsyn.orggoogle.com The reaction is typically performed in the liquid phase using a mercury-based catalyst, such as mercuric oxide, to facilitate the addition of the carboxylic acid across the acetylene triple bond. orgsyn.orggoogle.com

Another viable strategy is the esterification of trichloroacetic acid using a vinyl alcohol derivative. This approach requires careful selection of reagents and anhydrous conditions to prevent the hydrolysis of the target ester.

Transvinylation also presents a pathway to this compound. In this method, trichloroacetic acid is reacted with another vinyl ester, like vinyl acetate, in the presence of a suitable catalyst. The equilibrium is driven towards the product, often by distilling the lower-boiling vinyl acetate byproduct.

Catalytic Systems in this compound Synthesis

For the acetylene-based route, mercury compounds are the most traditionally cited catalysts. orgsyn.orggoogle.com Systems may consist of mercuric oxide (HgO) often combined with strong acids like oleum (B3057394) or sulfuric acid to generate the active catalytic species. orgsyn.orggoogle.com For vapor-phase vinylation reactions, catalysts based on zinc salts supported on carriers like alumina (B75360) have also been utilized. orgsyn.orggoogle.com

In transvinylation reactions, catalyst systems often feature mercury(II) acetate, typically activated with sulfuric acid. tue.nl Palladium and ruthenium complexes have also been explored as effective catalysts for vinyl transfer reactions, offering alternatives to mercury with different reactivity profiles. e3s-conferences.org

Below is a table summarizing the catalytic systems commonly employed in the synthesis of vinyl esters, including those applicable to this compound.

| Synthetic Route | Catalyst System | Phase | Reference(s) |

| Addition to Acetylene | Mercuric Oxide (HgO) | Liquid | orgsyn.orggoogle.com |

| Zinc-Cadmium Salts | Vapor | orgsyn.org | |

| Zinc Oxide on Alumina | Vapor | google.com | |

| Transvinylation | Mercuric Acetate / Sulfuric Acid | Liquid | tue.nl |

| Palladium or Ruthenium Complexes | Liquid | e3s-conferences.org | |

| Esterification | Sulfuric Acid (H₂SO₄) | Liquid |

Considerations for Reaction Efficiency and Yield in this compound Preparations

Optimizing the synthesis of this compound requires careful management of several reaction parameters to maximize yield and minimize the formation of byproducts.

Reaction Temperature: Temperature control is crucial. For the liquid-phase vinylation of haloacetic acids, temperatures are typically maintained in a moderate range, such as 40–60°C. orgsyn.org Higher temperatures can accelerate the reaction but may also promote undesirable side reactions, such as the formation of ethylidene diacetate or polymerization of the vinyl ester product. orgsyn.org

Anhydrous Conditions: The presence of water is detrimental to the synthesis, as this compound can be readily hydrolyzed back to trichloroacetic acid and acetaldehyde. Therefore, maintaining anhydrous conditions through the use of dried solvents and reactants is essential for achieving high yields.

Molar Ratios and Reactant Purity: The stoichiometry of the reactants can influence the reaction outcome. Using an excess of one reactant, such as acetylene, can help drive the reaction to completion. google.com The purity of the starting materials, particularly the trichloroacetic acid, is also important, as impurities can interfere with the catalyst or lead to side products.

Catalyst Concentration and Stability: The amount of catalyst used must be sufficient to ensure a reasonable reaction rate. For instance, in the synthesis of vinyl chloroacetate, reducing the amount of mercuric oxide catalyst was shown to result in a poorer yield. orgsyn.org Catalyst deactivation can also be a concern, particularly in industrial settings.

Purification: Post-synthesis purification is critical for isolating pure this compound. The most common method is fractional distillation under reduced pressure, which helps to separate the product from unreacted starting materials, the catalyst, and any high-boiling byproducts. orgsyn.org A preliminary filtration or centrifugation step may be necessary to remove solid catalyst residues. orgsyn.org Washing the crude product with a mild base, such as a sodium carbonate solution, can be employed to remove any remaining acidic impurities before the final distillation. orgsyn.org

Inhibitors: To prevent the premature polymerization of the vinyl ester product during synthesis and storage, a small amount of a radical inhibitor, such as hydroquinone, is often added to the reaction mixture or the purified product. orgsyn.org

The following table summarizes key parameters for optimizing the synthesis of vinyl haloacetates.

| Parameter | Consideration | Typical Conditions | Reference(s) |

| Temperature | Balance reaction rate vs. side reactions | 40 - 60 °C | orgsyn.org |

| Atmosphere | Prevent hydrolysis | Anhydrous | |

| Purification | Isolate pure product | Fractional distillation under vacuum | orgsyn.org |

| Stabilizer | Prevent polymerization | Addition of hydroquinone | orgsyn.org |

| Catalyst Loading | Ensure efficient conversion | Empirically determined; insufficient amounts lower yield | orgsyn.org |

Reaction Mechanisms and Chemical Reactivity of Vinyl Trichloroacetate

Reactivity of the Vinylic Group in Vinyl Trichloroacetate (B1195264)

The carbon-carbon double bond of the vinyl group is the primary site of reactivity in this part of the molecule. However, its reactivity is significantly modulated by the strong electron-withdrawing nature of the adjacent trichloroacetate group.

Electrophilic Additions to the Vinyl Moiety

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich π-bond attacks an electrophile. chemistrystudent.comchemistrysteps.comlibretexts.orglibretexts.orgbyjus.com In vinyl trichloroacetate, the powerful inductive effect (-I) of the trichloroacetate group deactivates the double bond, making it less nucleophilic and thus less reactive towards electrophiles compared to simple alkenes like ethene. libretexts.org This deactivation means that reactions often require harsher conditions or strong electrophiles.

The mechanism typically involves a two-step process:

Electrophilic Attack: The electrophile (E⁺) is attacked by the π electrons of the vinyl group, forming a carbocation intermediate. Due to the electronic effects of the oxygen and trichloroacetyl group, the electrophile adds to the terminal carbon (CH₂), creating a more stabilized secondary carbocation adjacent to the oxygen atom.

Nucleophilic Capture: A nucleophile (Nu⁻) then attacks the carbocation, completing the addition.

Despite the deactivation, additions of halogens (e.g., Cl₂, Br₂) and hydrogen halides (e.g., HBr, HCl) can occur, typically following Markovnikov's rule where the nucleophilic part of the reagent adds to the more substituted carbon. byjus.com

Table 1: Representative Electrophilic Addition Reactions

| Electrophile (Reagent) | Conditions | Product |

| Bromine (Br₂) | Inert solvent (e.g., CCl₄) | 1,2-Dibromo-1-(trichloroacetoxy)ethane |

| Hydrogen Chloride (HCl) | Anhydrous | 1-Chloro-1-(trichloroacetoxy)ethane |

| Dichlorocarbene (B158193) (:CCl₂) | From CHCl₃, base | 1,1-Dichloro-2-(trichloroacetoxy)cyclopropane |

Note: This table represents expected products based on general principles of electrophilic addition to activated/deactivated alkenes.

Nucleophilic Reactivity and Additions

Direct nucleophilic substitution at a vinylic carbon is generally difficult and unfavorable. doubtnut.comyoutube.comslideshare.netyoutube.comdoubtnut.com The sp²-hybridized carbon of the double bond makes SN1 reactions unfavorable due to the instability of the resulting vinyl cation. youtube.com SN2 reactions are also hindered by steric factors and electronic repulsion between the incoming nucleophile and the π-electron cloud of the double bond. youtube.com

However, the strong electron-withdrawing effect of the trichloroacetate group makes the β-carbon of the vinyl group electron-deficient and susceptible to nucleophilic attack in a conjugate or Michael-type addition. oup.comsynarchive.comrsc.orgresearchgate.net This reaction is particularly effective with soft nucleophiles. A study demonstrated that alkenyl trichloroacetates can undergo Michael addition to electrophiles like p-benzoquinone when catalyzed by dibutyltin (B87310) dimethoxide. oup.com

Mechanism of Michael-Type Addition:

A nucleophile adds to the terminal carbon of the vinyl group.

The resulting negative charge is delocalized onto the carbonyl oxygen of the trichloroacetate group, forming an enolate intermediate.

The enolate is then protonated (or reacts with another electrophile) to give the final product.

Radical Chemistry of the this compound

The vinyl group of this compound can readily participate in free-radical reactions, most notably polymerization. uomustansiriyah.edu.iqcimav.edu.mxmdpi.comstudy.comias.ac.in In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, this compound can undergo chain-growth polymerization to form poly(this compound).

The polymerization process consists of three main stages:

Initiation: The initiator thermally decomposes to generate free radicals. This radical then adds to the double bond of a this compound monomer, creating a new monomer radical.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats, rapidly increasing the molecular weight.

Termination: The growth of polymer chains is halted, typically by the combination of two growing radical chains (coupling) or by the transfer of a hydrogen atom from one chain to another (disproportionation). study.com

Reactivity of the Trichloroacetate Group in this compound

The trichloroacetate portion of the molecule is characterized by the presence of the highly electronegative chlorine atoms, which significantly influence its reactivity.

Decarboxylative Pathways Involving Trichloroacetate

The trichloroacetate group is known to undergo decarboxylation (loss of CO₂) under certain conditions, particularly upon heating or in the presence of specific reagents. core.ac.uknih.govrsc.orgrsc.org This process can be a key step in various synthetic transformations. The thermal degradation of related polymers like poly(vinyl acetate) proceeds via elimination of the acetate (B1210297) group, suggesting a similar pathway could be initiated for this compound. core.ac.uk

In solution, the decarboxylation of the trichloroacetate ion generates a highly reactive trichloromethyl anion (⁻CCl₃). acs.org This anion can subsequently eliminate a chloride ion to form dichlorocarbene (:CCl₂), a versatile intermediate used in the synthesis of dichlorocyclopropanes. wikipedia.orggoogle.combeilstein-journals.orgnih.gov Therefore, this compound can potentially serve as a precursor for dichlorocarbene, which could then react with the vinyl group of another molecule in an intermolecular reaction.

Studies on trichloroacetic acid have shown that its decarboxylation is highly dependent on the solvent, occurring more rapidly in polar aprotic solvents like DMSO. core.ac.ukrsc.org In some cases, a redox reaction between trichloroacetic acid and its conjugate base can produce trichloromethyl radicals (•CCl₃). nih.govrsc.org

Transformations of the Trichloroacetyl Moiety

The trichloroacetate group can undergo transformations typical of an ester, such as hydrolysis, although the reaction conditions can influence the outcome. Acid-catalyzed hydrolysis of vinyl esters, like vinyl acetate, typically cleaves the vinyl-oxygen bond to produce acetic acid and acetaldehyde, the tautomer of vinyl alcohol. researchgate.net A similar pathway is expected for this compound, yielding trichloroacetic acid and acetaldehyde.

The trichloroethyl ester group, which is structurally related to the trichloroacetyl group, is often used as a protecting group for carboxylic acids because it can be cleaved under specific reductive conditions, for instance, using titanocene (B72419) catalysis, which proceeds via radical intermediates. chimia.ch While this applies to the alkyl portion, it highlights the unique reactivity imparted by the trichloro-substituted carbon. The trichloroacetate group itself is a good leaving group, and trichloroacetimidates are known to be powerful alkylating agents, reacting with carboxylic acids to form esters under mild, often promoter-free, conditions. nih.govmdpi.comresearchgate.netchemrxiv.org

Table 2: Summary of Reactivity

| Functional Group | Reaction Type | Key Features |

| Vinyl Group | Electrophilic Addition | Deactivated by electron-withdrawing group; requires strong electrophiles. |

| Nucleophilic Addition | Possible via Michael-type addition due to electron deficiency. | |

| Radical Polymerization | Readily forms poly(this compound) with radical initiators. | |

| Trichloroacetate Group | Decarboxylation | Can lose CO₂ to form ⁻CCl₃ anion, leading to dichlorocarbene (:CCl₂). |

| Hydrolysis | Expected to yield trichloroacetic acid and acetaldehyde. | |

| As Leaving Group | The trichloroacetate moiety is a good leaving group in substitution reactions. |

Intermolecular and Intramamolecular Reactions of this compound

Detailed research findings on specific non-catalyzed intermolecular and intramolecular reactions of this compound are not extensively documented in publicly available literature. However, based on the known reactivity of its constituent functional groups, several reaction pathways can be inferred.

Intermolecular Reactions: The electron-deficient nature of the carbon-carbon double bond, influenced by the adjacent electron-withdrawing trichloroacetate group, makes it susceptible to nucleophilic attack. This is a common reactivity pattern for vinyl compounds bearing electron-withdrawing substituents. For instance, in analogous systems like vinyl selenones, nucleophiles can add to the double bond in a Michael-type addition. Similarly, this compound is expected to react with various nucleophiles.

Intramolecular Reactions: In molecules containing both a vinyl group and a nucleophilic moiety, intramolecular cyclization can occur. While specific examples for this compound are scarce, analogous transformations are well-established. For instance, palladium-catalyzed intramolecular aza-Wacker-type reactions have been reported for vinyl cyclopropanecarboxamides, leading to the formation of bicyclic products. This suggests that if a suitable nucleophile were present in a molecule containing a this compound unit, an intramolecular cyclization could potentially be induced.

Catalysis in Reactions Involving this compound

Catalysis plays a pivotal role in harnessing the synthetic potential of this compound, enabling a range of selective transformations.

The vinyl group of this compound is a versatile handle for transition metal-catalyzed cross-coupling reactions. The trichloroacetate group, being a good leaving group, can facilitate reactions analogous to those of vinyl halides and triflates.

One of the most prominent transition metal-catalyzed reactions for vinyl compounds is the Mizoroki-Heck reaction. This reaction typically involves the palladium-catalyzed coupling of a vinyl halide or triflate with an alkene to form a new, more substituted alkene. Given the good leaving group ability of the trichloroacetate, it is plausible that this compound could participate in Heck-type reactions.

The general mechanism for a Heck reaction is illustrated below:

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst oxidatively adds to the vinyl-X bond (where X is the leaving group) to form a Pd(II)-vinyl complex. |

| Migratory Insertion | The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the vinyl group into the alkene double bond. |

| β-Hydride Elimination | A β-hydride is eliminated from the newly formed alkyl-palladium intermediate to yield the final substituted alkene product and a hydrido-palladium complex. |

| Reductive Elimination | The hydrido-palladium complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst. |

This table describes the generalized mechanism of the Heck reaction.

The trichloroacetate group in this compound is susceptible to base-mediated reactions, most notably saponification (ester hydrolysis). This reaction involves the cleavage of the ester linkage by a hydroxide (B78521) ion.

The mechanism for the base-mediated hydrolysis of an ester proceeds as follows:

| Step | Description |

| Nucleophilic Attack | A hydroxide ion attacks the electrophilic carbonyl carbon of the ester group, forming a tetrahedral intermediate. |

| Elimination of the Leaving Group | The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the leaving group (in this case, the enolate of acetaldehyde, which would quickly tautomerize). |

| Acid-Base Reaction | The resulting trichloroacetic acid is deprotonated by the base present in the reaction mixture to form the trichloroacetate salt. |

This table outlines the general mechanism for the base-catalyzed hydrolysis of an ester.

This reaction is effectively irreversible due to the final acid-base step.

Furthermore, under certain conditions, base-mediated elimination reactions could potentially occur, although this is less common for vinyl esters compared to alkyl esters with a β-hydrogen.

The vinyl group of this compound makes it a suitable monomer for radical polymerization. This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN).

The mechanism of radical polymerization involves three main stages:

| Stage | Description |

| Initiation | The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to generate free radicals. These radicals then add to the double bond of a this compound monomer, creating a new radical species. |

| Propagation | The newly formed monomer radical adds to the double bond of another this compound monomer, and this process repeats, leading to the growth of a polymer chain. |

| Termination | The polymerization process is terminated when two growing radical chains combine (coupling) or when a hydrogen atom is transferred from one chain to another (disproportionation). |

This table provides a general overview of the stages of radical polymerization.

The properties of the resulting polymer, poly(this compound), would be influenced by the bulky and electron-withdrawing nature of the trichloroacetate side groups.

Polymerization Studies of Vinyl Trichloroacetate

Homopolymerization of Vinyl Trichloroacetate (B1195264)

The homopolymerization of vinyl esters like vinyl acetate (B1210297) typically proceeds via free-radical polymerization to produce poly(vinyl esters).

Mechanisms of Polymerization (e.g., Radical Polymerization)

Radical polymerization is the most common method for polymerizing vinyl monomers. The process involves three main stages: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. Common initiators include peroxides and azo compounds, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) ias.ac.in. These initiators can be decomposed thermally or photochemically to create active radical species.

Propagation: The generated free radical then attacks the double bond of a vinyl trichloroacetate monomer, adding to it and creating a new, larger radical. This new radical can then react with subsequent monomer molecules, leading to the rapid growth of the polymer chain.

Termination: The growth of a polymer chain is halted through termination reactions. This can occur through two primary mechanisms:

Combination (or Coupling): Two growing polymer chains react to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

Chain transfer reactions are also significant in the radical polymerization of vinyl esters. In this process, the activity of a growing polymer radical is transferred to another molecule, such as a monomer, solvent, or a chain transfer agent. This terminates the growth of the original chain and initiates the growth of a new one.

Kinetic Aspects of this compound Polymerization

The kinetics of radical polymerization for vinyl esters are influenced by several factors, including the concentrations of the monomer and initiator, temperature, and the choice of solvent.

Rp = kpM1/2

Where:

kp is the rate constant for propagation.

[M] is the monomer concentration.

f is the initiator efficiency.

kd is the rate constant for initiator decomposition.

[I] is the initiator concentration.

kt is the rate constant for termination.

This equation shows that the rate of polymerization is typically first order with respect to the monomer concentration and half order with respect to the initiator concentration. dtu.dk The temperature significantly affects the rate of polymerization by influencing the rate of initiator decomposition.

| Solvent | The choice of solvent can affect the kinetics through chain transfer reactions. |

Control over Polymer Microstructure (e.g., Tacticity)

The microstructure of a polymer, particularly its tacticity, has a profound impact on its physical properties. Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. For poly(vinyl esters), the pendant group is the trichloroacetate group. The three main types of tacticity are:

Isotactic: All pendant groups are on the same side of the polymer chain.

Syndiotactic: Pendant groups are on alternating sides of the polymer chain.

Atactic: Pendant groups are randomly arranged along the chain.

Conventional free-radical polymerization of vinyl esters typically produces atactic polymers due to the lack of stereochemical control during the propagation step. This random arrangement prevents the polymer chains from packing into ordered crystalline structures, resulting in an amorphous material.

Achieving control over the tacticity of poly(vinyl esters) is challenging. However, certain controlled radical polymerization techniques and specific reaction conditions, such as polymerization in the presence of certain solvents or at very low temperatures, can influence the stereochemistry of the resulting polymer, potentially leading to an increase in syndiotactic or isotactic content.

Copolymerization of this compound with Other Monomers

Copolymerization involves the polymerization of two or more different types of monomers. This technique is widely used to create polymers with tailored properties that combine the characteristics of the individual monomers.

Synthesis of Copolymers Containing this compound Units

This compound can potentially be copolymerized with a variety of other vinyl monomers, such as acrylates, methacrylates, and styrene, using radical polymerization techniques. cmu.edu The resulting copolymer's composition and properties will depend on the reactivity ratios of the comonomers. The reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer (r > 1) or the other comonomer (r < 1).

The synthesis of such copolymers can be carried out using various methods, including bulk, solution, suspension, and emulsion polymerization. Emulsion polymerization is a common industrial process for producing vinyl ester-based copolymers, often resulting in stable aqueous dispersions (latexes). dtu.dk

Block Copolymer Synthesis Strategies (e.g., RAFT, CMRP)

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of well-defined block copolymers containing vinyl ester segments has been made possible by the development of controlled/"living" radical polymerization (CRP) techniques. researchgate.net These methods allow for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Some of the key CRP techniques applicable to vinyl ester polymerization include:

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP method that can be used to polymerize a wide range of monomers, including vinyl esters. nih.govrsc.orgmdpi.comfluorine1.rursc.org It utilizes a chain transfer agent (a RAFT agent) to mediate the polymerization, allowing for the synthesis of block copolymers by the sequential addition of different monomers. rsc.org

Cobalt-Mediated Radical Polymerization (CMRP): This technique employs organocobalt complexes to control the polymerization of vinyl esters like vinyl acetate, enabling the synthesis of well-defined homopolymers and block copolymers. ias.ac.in

Table 2: Comparison of Block Copolymer Synthesis Strategies

| Technique | Description | Advantages for Vinyl Esters |

|---|---|---|

| RAFT | Employs a chain transfer agent to control polymerization. | High versatility with a wide range of monomers and reaction conditions. nih.govmdpi.comfluorine1.rursc.org |

| CMRP | Uses organocobalt complexes to mediate the radical process. | Can provide good control over the polymerization of vinyl acetate. ias.ac.in |

Graft Copolymerization Techniques

Poly(this compound) (PVTClAc) serves as a valuable backbone for the synthesis of graft copolymers through a "grafting from" approach. In this technique, the PVTClAc polymer chain acts as a macroinitiator, with the trichloroacetate groups functioning as initiation sites for the polymerization of a second monomer, leading to the growth of new polymer chains (grafts) from the main backbone.

The utility of this compound copolymers in these processes has been noted, where the chlorinated ester sites provide controlled points for initiating the formation of a secondary polymer. This method allows for the creation of complex polymer architectures. Research has demonstrated the cultivation of various polymer grafts, such as poly(methyl methacrylate) and polystyrene, from backbones containing this compound units. The initiation for this grafting process can be triggered either thermally, for instance with molybdenum carbonyl, or through photoinitiation using catalysts like dimanganese decacarbonyl. One potential side effect at high conversion levels is the formation of networks, which can occur if the growing graft chains terminate by radical combination.

A powerful and precise method for this type of graft copolymerization is Atom Transfer Radical Polymerization (ATRP). While studies have extensively detailed the use of the analogous poly[(vinyl chloride)-co-(vinyl chloroacetate)] as a macroinitiator, the principle is directly applicable to PVTClAc. cmu.edu In this system, the carbon-chlorine bond in the trichloroacetate group is sufficiently activated to be homolytically cleaved by a transition metal complex (e.g., a copper(I) complex), generating a radical on the polymer backbone that initiates the polymerization of monomers like styrenes or (meth)acrylates. cmu.edu The transition metal catalyst reversibly deactivates the growing radical, allowing for controlled polymer growth with predictable molecular weights and low polydispersity. cmu.edu

| Grafting Technique | Monomer Examples | Initiation Method | Catalyst/Initiator System Example | Ref. |

| Controlled Radical Polymerization | Styrene, Methyl Methacrylate | Thermal Initiation | Molybdenum Carbonyl | colltec.de |

| Styrene, Methyl Methacrylate | Photoinitiation | Dimanganese Decacarbonyl | colltec.de | |

| Atom Transfer Radical Polymerization (ATRP) | Styrene, Butyl Acrylate | Thermal Initiation | Poly[(vinyl chloride)-co-(vinyl chloroacetate)] / CuBr / dNbipy | cmu.edu |

Post-Polymerization Modifications of Poly(this compound)

Post-polymerization modification is a critical strategy for tailoring the properties of polymers to suit specific applications. For poly(this compound), the most significant modifications involve the chemical transformation of the pendant trichloroacetate group, which acts as a versatile chemical handle.

The trichloroacetate ester groups along the polymer backbone can be readily transformed into hydroxyl groups through hydrolysis, converting poly(this compound) into poly(vinyl alcohol) (PVA). This transformation is analogous to the industrial production of PVA, which is prepared by the hydrolysis (alcoholysis) of polyvinyl acetate (PVAc). colltec.dewikipedia.org The reaction is typically a base-catalyzed transesterification. wikipedia.org

The process involves treating the polymer with an alcohol, such as ethanol (B145695) or methanol, in the presence of a base catalyst like sodium hydroxide (B78521). wikipedia.orgfao.org The hydroxide initiates the replacement of the trichloroacetate group with a hydroxyl group, yielding PVA and a corresponding ester byproduct (e.g., ethyl trichloroacetate). wikipedia.org

[CH₂CH(OCOCCl₃)]ₙ + C₂H₅OH --(Base)--> [CH₂CH(OH)]ₙ + C₂H₅OCOCCl₃

The degree of hydrolysis—the percentage of ester groups converted to hydroxyl groups—can be controlled by adjusting reaction parameters such as time, temperature, and catalyst concentration. fao.orgijche.com This control is crucial as the final properties of the resulting PVA, including its water solubility, crystallinity, and mechanical strength, are highly dependent on the degree of hydrolysis. colltec.defao.org While acid-catalyzed hydrolysis is also possible, it is generally much slower than the base-catalyzed method. hanrimwon.com

| Precursor Polymer | Reaction Type | Typical Catalyst | Product | Key Properties of Product | Ref. |

| Poly(this compound) | Base-catalyzed transesterification (Hydrolysis) | Sodium Hydroxide | Poly(vinyl alcohol) | Water solubility, film-forming, adhesive properties | wikipedia.org |

| Poly(vinyl acetate) | Base-catalyzed transesterification (Hydrolysis) | Sodium Hydroxide / Sodium Methylate | Poly(vinyl alcohol) | Dependent on degree of hydrolysis and molecular weight | wikipedia.orgfao.org |

The conversion of poly(this compound) to poly(vinyl alcohol) is a gateway to a vast range of further derivatizations, as the hydroxyl groups of PVA are highly reactive and amenable to modification. This allows for the creation of a diverse library of functional materials from a single precursor polymer.

The hydroxyl groups on the PVA backbone can undergo various chemical reactions, including:

Esterification: Reaction with acids or acid chlorides to introduce new functional ester groups. For example, PVA can be modified with dichloroacetic acid to impart organosolubility and flame resistance. researchgate.net

Acetalization: Reaction with aldehydes, such as glutaraldehyde (B144438), to form acetal (B89532) bridges between polymer chains, a common method for crosslinking. nasa.gov

Etherification: Formation of ether linkages, though less common than esterification.

Grafting: The hydroxyl groups can also serve as initiation sites for grafting other polymer chains, further modifying the material's properties.

Through these reactions, functional groups such as amines, azides, or tosylates can be attached to the PVA backbone, enhancing its reactivity for applications like "click" chemistry or for creating composites with other polymers. researchgate.net This versatility makes the PVA derived from poly(this compound) a highly adaptable platform for developing advanced functional materials.

Network Formation and Crosslinking Studies

The formation of three-dimensional polymer networks through crosslinking is a critical method for modifying the properties of polymers, transforming them from soluble materials into insoluble, swellable gels or rigid solids. For derivatives of poly(this compound), particularly the poly(vinyl alcohol) obtained after hydrolysis, extensive research has been conducted on network formation.

Crosslinking of PVA can be achieved through both chemical and physical methods. The choice of method significantly influences the final properties of the network, such as swelling behavior, mechanical strength, and biocompatibility. nih.gov

Chemical Crosslinking: This involves the formation of covalent bonds between PVA chains using a crosslinking agent.

Acetalization with Dialdehydes: Agents like glutaraldehyde react with the 1,3-diol units of PVA in the presence of an acid catalyst to form stable acetal linkages, creating a robust network. nasa.gov

Esterification with Diacids: Dicarboxylic acids, such as maleic acid, can form ester bonds with the hydroxyl groups of PVA at elevated temperatures, resulting in a crosslinked structure with improved thermal stability. researchgate.net

Phosphate Ester Formation: Reagents like sodium trimetaphosphate (STMP) react with PVA hydroxyl groups to form phosphoester crosslinks, yielding durable and non-toxic hydrogels suitable for biomedical applications. nih.gov

Oxidative Crosslinking: Oxidizing agents like periodic acid can cleave the small percentage of 1,2-diol units present in the PVA backbone to form aldehyde groups, which then react with nearby hydroxyl groups to form acetal crosslinks. nasa.gov

Physical Crosslinking: This method relies on non-covalent interactions to form a network.

Freeze-Thaw (FT) Cycling: Repeatedly freezing and thawing aqueous solutions of PVA leads to the formation of crystalline regions that act as physical crosslinks. This process relies on hydrogen bonding and produces strong, biocompatible hydrogels without the need for chemical crosslinking agents. nih.gov

Radiation Crosslinking: Exposure to ionizing radiation, such as from a Cobalt-60 source or an electron beam, can generate radicals on the polymer chains. nasa.gov These radicals can then combine to form covalent crosslinks. This method is effective for crosslinking PVA in aqueous solutions. nasa.gov

| Crosslinking Method | Crosslinking Agent / Process | Type of Linkage | Resulting Network Properties | Ref. |

| Chemical | Glutaraldehyde | Acetal | Covalent, stable network | nasa.gov |

| Maleic Acid | Ester | Improved thermal stability | researchgate.net | |

| Sodium Trimetaphosphate (STMP) | Phosphoester | Durable, non-toxic, biocompatible | nih.gov | |

| Periodic Acid | Acetal (via oxidation) | Oxidation-resistant | nasa.gov | |

| Physical | Freeze-Thaw (FT) Cycling | Physical (crystallites, H-bonding) | Strong, biocompatible, ultrapure | nih.gov |

| Radiation | γ-irradiation / Electron Beam | Covalent (C-C bonds) | Insoluble gel | nasa.gov |

Applications of Vinyl Trichloroacetate in Organic Synthesis and Materials Science

Vinyl Trichloroacetate (B1195264) as a Synthetic Precursor

The reactivity of vinyl trichloroacetate is influenced by its two primary functional groups: the vinyl group, which can participate in addition and polymerization reactions, and the trichloroacetate group, which can function as a leaving group. While these features suggest versatility, its role as a precursor in organic synthesis is not well-established in readily accessible literature. A review of reversible addition-fragmentation chain-transfer (RAFT) polymerization of vinyl esters provides extensive data on vinyl acetate (B1210297) and vinyl chloroacetate (B1199739), but does not include this compound, hinting at its more specialized or limited use. mdpi.com

There is a notable lack of specific, documented examples of this compound being employed as a reagent for trichloromethylation reactions in the scientific literature. In principle, reactions involving the transfer of a trichloromethyl group often utilize reagents where the -CCl₃ group is readily cleaved. While the trichloroacetate group is highly electron-withdrawing, its direct use to deliver a trichloromethyl anion or radical from the vinyl ester precursor is not a commonly reported synthetic strategy. Reactions involving chloroform (B151607) in the presence of a base are more conventional methods for generating species like dichlorocarbene (B158193) or the trichloromethyl anion for subsequent reactions.

The synthesis of complex organic structures like lactones from this compound is not a well-documented pathway. Lactone synthesis typically involves intramolecular cyclization of hydroxy-carboxylic acids or other specialized methods such as Baeyer–Villiger oxidations. nih.gov While vinyl esters can participate in cycloaddition reactions that could potentially lead to complex scaffolds, specific examples detailing the transformation of this compound into lactone structures are not prominent in the available research. The reactivity of related vinyl compounds, such as vinyl diazoacetates, in rhodium-catalyzed [3+3]-annulation reactions to form bicyclic systems has been explored, but this chemistry has not been explicitly extended to this compound. nih.gov

This compound's potential as an intermediate lies in the reactivity of its ester and vinyl components. The trichloroacetate group is a competent leaving group, suggesting its potential displacement by nucleophiles. The hydrolysis of esters, for instance, is a fundamental reaction where the alkoxy group is replaced. libretexts.org In the case of halogenated vinyl esters like vinyl chloroacetate, their greater susceptibility to hydrolysis compared to vinyl acetate is used to selectively prepare block copolymers. mdpi.com By analogy, this compound could potentially serve as an intermediate for producing polyvinyl alcohol or other functionalized polymers after an initial polymerization step. However, specific examples of its use as a stable, isolable intermediate in multi-step syntheses of functional molecules are scarce in the literature.

Contribution to Polymer Chemistry and Materials Development

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. Vinyl esters are almost exclusively polymerized via free radical mechanisms due to the high reactivity of the growing radical and the low reactivity of the monomer. mdpi.com This process can lead to significant chain transfer reactions, making controlled polymerization challenging. mdpi.com While there is extensive research on polymers derived from vinyl acetate and other halogenated vinyl esters, poly(this compound) and its copolymers are not widely reported. mdpi.com

Specific research detailing the synthesis and characterization of homopolymers or novel copolymers derived directly from this compound is limited. The study of halogenated vinyl esters in polymer science has largely focused on fluorinated and chlorinated analogues like vinyl trifluoroacetate (B77799) and vinyl chloroacetate. mdpi.com These monomers are used to create polymers with tailored properties. For example, block copolymers containing vinyl chloroacetate can be selectively hydrolyzed to produce well-defined poly(vinyl acetate-b-vinyl alcohol) structures. mdpi.com While it is chemically plausible that this compound could be polymerized to form poly(this compound), the properties and potential applications of this material remain largely unexplored in the available scientific literature. The stability of the monomer may be a contributing factor; related patents have noted that this compound is less stable to heat and water than its fluorinated counterparts.

Given the lack of documented polymers derived from this compound, there is no direct data on how its incorporation enhances material properties. However, the properties of related vinyl copolymers can provide insight into the potential effects of incorporating halogenated ester monomers. Copolymerization of vinyl chloride with vinyl acetate, for example, is a well-established industrial practice used to modify the properties of PVC. The inclusion of vinyl acetate lowers the melting point, improves melt flow for processing, and enhances solubility in various solvents for use in inks and paints. mdpi.comrsc.org The specific influence that the trichloroacetate group would impart—such as changes in thermal stability, chemical resistance, or refractive index—remains a subject for future investigation.

The following table provides illustrative data for polymers derived from the related monomers, vinyl acetate and vinyl chloroacetate, to provide context on the typical properties of polyvinyl esters.

| Property | Poly(vinyl acetate) (PVAc) | Poly(vinyl chloroacetate) (PVClAc) |

| Glass Transition Temp. (Tg) | ~30-40 °C | Not widely reported, but expected to be higher than PVAc |

| Solubility | Soluble in many organic solvents (e.g., acetone, ethyl acetate) | Soluble in solvents like THF and MEK |

| Primary Application | Adhesives, coatings, paints | Precursor for poly(vinyl alcohol) in block copolymers |

| Key Feature | Good adhesion to various substrates | Susceptible to selective hydrolysis |

Applications in Advanced Coating Formulations (as a monomer, not the direct product)

The utilization of this compound as a monomer in advanced coating formulations is not extensively documented in publicly available scientific literature. However, by examining the properties of analogous halogenated monomers and vinyl esters, it is possible to extrapolate its potential contributions to coating performance. The incorporation of the trichloroacetate group is anticipated to impart unique and desirable characteristics to the resulting polymer, influencing properties such as chemical resistance, flame retardancy, and adhesion.

Halogenated monomers are known to enhance the durability and protective capabilities of coatings. specialchem.com The presence of chlorine atoms in the this compound monomer would likely increase the polymer's resistance to solvents, acids, and alkalis, making it a candidate for high-performance protective coatings in industrial and marine environments. specialchem.com The bulky and highly chlorinated nature of the trichloroacetate group could also create a more hydrophobic polymer, leading to improved water resistance and barrier properties, which are crucial for preventing corrosion and degradation of the underlying substrate. pcimag.com

Furthermore, the high chlorine content of this compound suggests that polymers derived from it would exhibit enhanced flame-retardant properties. performanceadditives.usspecialchem.com This could make it a valuable component in the formulation of intumescent or fire-resistant coatings for applications in construction, aerospace, and electronics, where fire safety is a critical concern.

The vinyl ester group in the monomer is expected to contribute to good film formation and adhesion to various substrates. specialchem.com Vinyl esters are recognized for their ability to polymerize readily and form durable films with excellent adhesion. pcimag.compolymerinnovationblog.com Copolymerization of this compound with other monomers, such as acrylates or vinyl acetate, could be a strategy to tailor the final properties of the coating, balancing enhanced protective features with flexibility and cost-effectiveness. The closely related vinyl chloroacetate, for instance, has been explored for creating functional additives for polymer matrices.

While direct research is lacking, the hypothetical benefits of incorporating this compound as a monomer in coating formulations are significant. Further investigation is warranted to synthesize and characterize polymers based on this monomer and to evaluate their performance in practical coating applications.

Research Findings on Analogous Halogenated Monomers

Research into other chlorinated and fluorinated vinyl monomers has consistently demonstrated their positive impact on coating performance. For instance, copolymers of vinyl chloride and vinyl acetate are well-established in the coatings industry for their toughness and resistance to water and chemicals. mfa.orgwikipedia.org The introduction of additional chlorine atoms, as in this compound, would theoretically amplify these effects.

Studies on fluorinated monomers have shown even greater enhancements in weatherability and chemical inertness. While structurally different, these findings support the principle that halogenation is a viable strategy for developing high-performance coating resins.

Interactive Data Table: Projected Performance of this compound-Based Coatings

The following table provides a comparative overview of the projected properties of a hypothetical coating formulated with a this compound-based polymer versus standard vinyl acetate and acrylic coatings. The projections are based on the known effects of halogenated monomers on polymer properties.

| Property | Standard Poly(vinyl acetate) Coating | Standard Acrylic Coating | Projected Poly(this compound) Copolymer Coating |

| Chemical Resistance | Moderate | Good | Excellent |

| Water Resistance | Moderate | Good | Excellent |

| Flame Retardancy | Poor | Poor | Good to Excellent |

| Adhesion | Good | Excellent | Good to Excellent |

| Weatherability/UV Resistance | Fair to Good | Excellent | Good |

| Flexibility | Good | Excellent | Moderate to Good |

| Solvent Resistance | Poor | Moderate | Excellent |

Advanced Characterization Techniques for Vinyl Trichloroacetate and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Analysis

Spectroscopic techniques are fundamental in determining the structure and purity of vinyl trichloroacetate (B1195264). By interacting with molecules in distinct ways, each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum of vinyl trichloroacetate is expected to show signals corresponding to the vinyl protons. These protons (-OCH=CH₂) typically appear in the region of 4.5 to 7.5 ppm. The proton on the carbon adjacent to the oxygen atom (-OCH=) would be shifted further downfield due to the deshielding effect of the oxygen. The terminal vinyl protons (=CH₂) would exhibit complex splitting patterns due to geminal and cis/trans couplings. For comparison, in vinyl acetate (B1210297), the vinyl protons appear at approximately 4.58 ppm, 4.88 ppm, and 7.26 ppm. researchgate.netchegg.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the trichloroacetate group is expected to have a chemical shift in the range of 160-170 ppm. The vinyl carbons (-OCH=CH₂) would likely appear between 90 and 150 ppm. The carbon of the trichloromethyl group (-CCl₃) is anticipated to be in the range of 90-100 ppm, as seen in trichloroacetic acid. spectrabase.com For ethyl trichloroacetate, the C=O carbon appears at around 161 ppm, the -CCl₃ carbon at approximately 92 ppm, the -OCH₂- carbon at 65 ppm, and the -CH₃ carbon at 13 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 160-170 |

| -OCH= | 140-150 |

| =CH₂ | 90-100 |

| -CCl₃ | 90-100 |

Note: The table presents predicted values based on analogous compounds.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong band for the carbonyl (C=O) stretching vibration of the ester group is anticipated around 1760-1740 cm⁻¹, potentially shifted to a higher frequency due to the electron-withdrawing effect of the chlorine atoms. The C=C stretching of the vinyl group would appear around 1640 cm⁻¹. The C-O stretching of the ester group will likely produce strong bands in the 1250-1100 cm⁻¹ region. The C-Cl stretching vibrations of the trichloromethyl group are expected in the 800-600 cm⁻¹ range. researchgate.netredalyc.orgresearchgate.netwiley.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond of the vinyl group is expected to show a strong Raman signal around 1640 cm⁻¹. The C-Cl bonds of the trichloromethyl group are also expected to be Raman active, with characteristic signals in the lower frequency region. researchgate.netthescipub.comnih.govcrimsonpublishers.comspectroscopyonline.com For instance, in poly(vinyl chloride), C-Cl stretching vibrations are observed in the 600-700 cm⁻¹ range. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carbonyl | C=O Stretch | 1760-1740 (Strong) | Moderate |

| Vinyl | C=C Stretch | ~1640 (Medium) | ~1640 (Strong) |

| Ester | C-O Stretch | 1250-1100 (Strong) | Weak |

| Trichloromethyl | C-Cl Stretch | 800-600 (Strong) | Strong |

Note: The table presents predicted values based on analogous compounds and general vibrational frequency ranges.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

The molecular weight of this compound (C₄H₃Cl₃O₂) is 189.42 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this molecular weight. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, M+4, and M+6, reflecting the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for this compound would likely involve the cleavage of the ester bond. chemguide.co.uklibretexts.orgwhitman.edu This could lead to the formation of fragments such as the vinyl cation ([C₂H₃]⁺, m/z 27) and the trichloroacetyl cation ([C₂Cl₃O]⁺, m/z 145, 147, 149). Another possible fragmentation is the loss of a chlorine atom from the molecular ion. The fragmentation of 1,1,1-trichloroethane (B11378) shows the loss of chlorine atoms, which supports this possibility. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption wavelength is dependent on the types of electronic transitions that can occur within the molecule.

This compound contains two main chromophores: the carbon-carbon double bond (C=C) of the vinyl group and the carbonyl group (C=O) of the ester. These groups can undergo π → π* and n → π* electronic transitions. utoronto.camsu.edu

The π → π* transition of the vinyl group is expected to occur at a wavelength below 200 nm. The carbonyl group's n → π* transition typically results in a weak absorption band in the 270-300 nm region. The more intense π → π* transition of the carbonyl group occurs at shorter wavelengths, likely below 200 nm. The presence of the electron-withdrawing trichloroacetate group may influence the exact absorption maxima. Studies on related compounds suggest that absorption maxima can be observed in the 240-640 nm range depending on the molecular environment and any resulting conjugation. researchgate.netresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg). youtube.comhitachi-hightech.com

For poly(this compound), the polymer derived from the this compound monomer, DSC analysis would be crucial for determining its thermal properties. While specific DSC data for poly(this compound) is scarce, the properties of analogous polymers like poly(vinyl acetate) (PVAc) and poly(vinyl chloride) (PVC) can provide insights.

The glass transition temperature (Tg) of a polymer is a key characteristic that defines its transition from a hard, glassy state to a soft, rubbery state. The Tg of PVAc is reported to be around 32°C, while the Tg of PVC is approximately 87°C. nih.govsigmaaldrich.compolysciences.comresearchgate.netchegg.com The bulky and polar trichloroacetate side group in poly(this compound) would likely increase the polymer's Tg compared to PVAc due to increased steric hindrance and intermolecular interactions, which restrict chain mobility. Therefore, the Tg of poly(this compound) is expected to be higher than that of PVAc. DSC would be the primary technique to experimentally determine this value. researchgate.netmst.edu

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymeric materials, including derivatives of this compound. researchgate.netyoutube.com This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com The resulting data provides critical insights into the polymer's decomposition profile, including the onset of degradation, the temperature of maximum decomposition rate, and the amount of residual char. youtube.comyoutube.com

For polythis compound, the TGA curve would be expected to show a multi-stage decomposition process, analogous to other halogenated polymers like polyvinyl chloride (PVC). tainstruments.comnih.gov The initial weight loss, occurring at lower temperatures, is typically associated with the dehydrochlorination process, where hydrogen chloride is eliminated from the polymer backbone. kpi.ua Subsequent weight loss stages at higher temperatures correspond to the thermal cracking of the resulting carbonaceous polyene structures. nih.gov The atmosphere, whether inert (e.g., nitrogen) or reactive (e.g., air), significantly influences the decomposition pathway and final residue. tainstruments.com By analyzing the TGA and its derivative (DTG) curves, researchers can quantify the thermal stability, which is a crucial parameter for determining the material's processing window and service temperature limits. researchgate.net

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Primary Evolved Products (Hypothesized) |

|---|---|---|---|

| Stage 1 | 220 - 350 | ~60% | Hydrogen Chloride, Trichloroacetic Acid |

| Stage 2 | 350 - 500 | ~30% | Benzene, Unsaturated Hydrocarbons |

| Residue | >500 | ~10% | Carbonaceous Char |

Chromatographic Methods for Purity and Molecular Weight Determination

Chromatographic techniques are indispensable for the analysis of this compound, both as a monomer and in its polymeric form. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase, allowing for detailed characterization.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers like polythis compound. wikipedia.orgshimadzu.com GPC separates macromolecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules, which can penetrate the pores of the column's packing material more deeply. shimadzu.com

This technique is crucial for characterizing key polymer properties that influence physical and mechanical performance, such as brittleness and tensile strength. intertek.com GPC analysis yields several important parameters: the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz). intertek.com The ratio of Mw to Mn gives the polydispersity index (PDI or Đ), a measure of the breadth of the molecular weight distribution. intertek.comlcms.cz For polythis compound, a GPC system would typically use an organic solvent like tetrahydrofuran (B95107) (THF) as the mobile phase and a refractive index (RI) detector. shimadzu.com Coupling GPC with other detectors, such as multi-angle laser light scattering (MALLS), can provide absolute molecular weight determination without the need for column calibration with polymer standards. researchgate.netmalvernpanalytical.com

| Parameter | Batch A | Batch B | Description |

|---|---|---|---|

| Mn (g/mol) | 65,000 | 72,000 | Number-Average Molecular Weight |

| Mw (g/mol) | 145,000 | 165,000 | Weight-Average Molecular Weight |

| PDI (Mw/Mn) | 2.23 | 2.29 | Polydispersity Index |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful and highly sensitive analytical technique used for the separation, identification, and quantification of chemical compounds. For this compound, LC/MS is particularly effective for assessing the purity of the monomer and for detecting and identifying trace-level impurities or degradation products. High-performance liquid chromatography (HPLC) separates the this compound from any co-eluting compounds in the sample matrix. sielc.com

The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (LC-MS/MS) provides even higher sensitivity and specificity by fragmenting the initial ions and analyzing the resulting product ions. nih.govnih.gov This allows for the unambiguous identification of compounds like residual reactants (e.g., trichloroacetic acid) or byproducts from the synthesis process. google.com The development of a robust LC/MS method is crucial for quality control in the production of this compound.

Surface and Morphological Characterization

The performance of a polymeric material is often dictated by its surface and bulk morphology. Techniques that can probe the surface topography and internal structure are therefore essential for a complete characterization of this compound materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology of materials at high resolution. kpi.ua In this method, a focused beam of electrons is scanned across the sample surface, and the interactions generate secondary electrons, backscattered electrons, and X-rays. An image is formed by collecting these signals, which provides detailed information about the sample's surface topography, composition, and texture. kpi.ua

For polythis compound, SEM can be used to examine the surface of films, fibers, or particles. The resulting micrographs can reveal critical features such as surface roughness, porosity, cracks, and the dispersion of any additives or fillers within the polymer matrix. researchgate.netjournalmt.com Sample preparation for SEM is relatively straightforward and may involve fracturing the material to expose internal structures or coating it with a thin layer of a conductive metal to prevent charging. kpi.ua This morphological information is vital for understanding how processing conditions affect the final structure and for predicting material properties like adhesion and permeability.

X-Ray Diffraction (XRD) for Crystallinity and Structure

X-Ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of materials. When a beam of X-rays is directed at a sample, the atoms scatter the X-rays in a predictable pattern based on their arrangement. Crystalline materials produce sharp diffraction peaks, while amorphous materials yield broad halos. researchgate.net

Polymers like polythis compound are generally semi-crystalline or amorphous. Similar to related polymers such as polyvinyl acetate (PVAc) and polyvinyl chloride (PVC), the XRD pattern for polythis compound is expected to show broad, diffuse halos rather than sharp peaks, indicating a largely amorphous structure. researchgate.netripublication.com The position of these halos can provide information about the average distance between polymer chains. By analyzing the XRD pattern, researchers can determine the degree of crystallinity, which has a significant impact on the material's mechanical properties, such as stiffness, hardness, and transparency. ripublication.comnih.gov

Electrochemical Characterization

Cyclic Voltammetry and Electron Transfer Studies

No studies detailing the cyclic voltammetry of this compound were identified. Such a study would involve applying a linearly varying potential to an electrode immersed in a solution of this compound and measuring the resulting current. The data would reveal the oxidation and reduction potentials of the compound, providing insight into its electron transfer kinetics and electrochemical stability. Without experimental data, any discussion on peak potentials, scan rate dependence, or electron transfer mechanisms would be purely speculative.

Electrochemical Impedance Spectroscopy

Similarly, there is no available research on the characterization of this compound using electrochemical impedance spectroscopy (EIS). An EIS study would measure the impedance of an electrochemical system containing this compound over a range of frequencies. The resulting data, often presented as Nyquist or Bode plots, could provide information about the compound's interaction with electrode surfaces, its potential use in coatings, and its dielectric properties. The absence of such studies prevents any detailed discussion or data presentation.

Computational Chemistry Studies on Vinyl Trichloroacetate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For vinyl trichloroacetate (B1195264), DFT can be employed to determine a variety of electronic properties that govern its reactivity.

Key parameters that can be calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to participate in chemical reactions. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the surface of the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as chemical hardness, electronic chemical potential, and global electrophilicity. These descriptors provide a quantitative measure of a molecule's reactivity.

| Parameter | Description | Relevance to Vinyl Trichloroacetate |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Chemical Hardness | Resistance to change in electron distribution. | A higher value indicates greater stability. |

| Electrophilicity Index | A measure of the ability of a molecule to accept electrons. | Important for predicting reactivity in addition reactions. |

DFT is also a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, as well as the structures and energies of transition states and intermediates.

For this compound, DFT could be used to study various reactions, including:

Addition Reactions: The vinyl group is susceptible to electrophilic and radical addition reactions. DFT calculations can determine the activation energies for the addition of different reagents to the double bond, providing insights into the regioselectivity and stereoselectivity of these reactions.

Hydrolysis: The trichloroacetate group can undergo hydrolysis. Computational studies can model the reaction pathway for this process, including the role of solvent molecules.

Polymerization: The initiation and propagation steps of the polymerization of this compound can be modeled to understand the underlying mechanisms and kinetics.

By calculating the Gibbs free energy of activation for different pathways, researchers can predict the most favorable reaction mechanism under specific conditions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound and its corresponding polymer.

For a single molecule of this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its reactivity and physical properties.

In the context of poly(this compound), MD simulations can be employed to investigate:

Chain Conformation: The simulations can reveal the preferred conformations of the polymer chain in different environments, such as in a vacuum, in a solvent, or in the bulk amorphous state.

Intermolecular Interactions: MD can be used to study the interactions between polymer chains, as well as between the polymer and solvent molecules. This is crucial for understanding the solubility and miscibility of the polymer.

Physical Properties: By analyzing the simulation trajectories, it is possible to predict various physical properties of the polymer, such as its density, glass transition temperature, and mechanical properties.

Modeling of Polymerization Processes and Polymer Properties

Computational modeling can be used to simulate the polymerization of this compound and predict the properties of the resulting polymer. These models can range from quantum chemical calculations of individual reaction steps to large-scale simulations of the entire polymerization process.

Kinetic Monte Carlo simulations, for example, can be used to model the free-radical polymerization of vinyl monomers. By incorporating rate constants for initiation, propagation, termination, and chain transfer reactions, these simulations can predict key polymer properties such as:

Molecular Weight Distribution: The model can predict the average molecular weight and the distribution of chain lengths in the final polymer.

Polymer Microstructure: The simulation can provide information about the tacticity of the polymer chain, which has a significant impact on its physical properties.

Conversion and Reaction Kinetics: The model can be used to predict the rate of polymerization and the monomer conversion as a function of time.